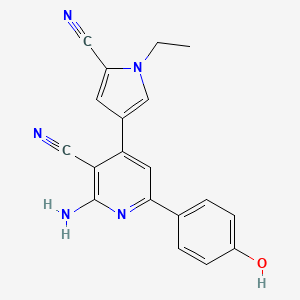![molecular formula C14H16N2O3S2 B6004772 4-(aminosulfonyl)-N-[1-methyl-2-(2-thienyl)ethyl]benzamide](/img/structure/B6004772.png)
4-(aminosulfonyl)-N-[1-methyl-2-(2-thienyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(aminosulfonyl)-N-[1-methyl-2-(2-thienyl)ethyl]benzamide is a chemical compound that has been extensively researched for its potential therapeutic applications. It is commonly referred to as "Compound X" in scientific literature.
Wirkmechanismus
The mechanism of action of Compound X involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and plays a role in tumor growth and metastasis. By inhibiting CA IX, Compound X can disrupt the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Compound X has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, Compound X has been shown to have anti-inflammatory properties and can inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Compound X in lab experiments is its specificity for CA IX, which makes it a useful tool for studying the role of CA IX in cancer biology. However, one limitation of using Compound X is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on Compound X. One area of interest is the development of more efficient synthesis methods for Compound X, which could improve its availability for research and potential clinical use. Additionally, further studies are needed to investigate the potential therapeutic applications of Compound X in other diseases beyond cancer, such as inflammation and infectious diseases. Finally, research on the mechanisms of resistance to Compound X in cancer cells could provide insights into new treatment strategies for cancer.
In conclusion, Compound X is a promising compound for cancer treatment that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of CA IX, and it has minimal toxicity in normal cells. While there are limitations to using Compound X in lab experiments, there are several potential future directions for research on this compound that could lead to new insights into cancer biology and potential clinical applications.
Synthesemethoden
The synthesis of Compound X involves the reaction of 4-aminobenzenesulfonyl chloride with N-[1-methyl-2-(2-thienyl)ethyl]amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure Compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, Compound X has been found to induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
4-sulfamoyl-N-(1-thiophen-2-ylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-10(9-12-3-2-8-20-12)16-14(17)11-4-6-13(7-5-11)21(15,18)19/h2-8,10H,9H2,1H3,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMKJOZSICLJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminosulfonyl)-N-[1-methyl-2-(2-thienyl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6004701.png)

![1-(cyclohexylmethyl)-3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6004709.png)
![N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6004725.png)
![3-[1-(1-azepanylacetyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6004727.png)
![3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate](/img/structure/B6004734.png)
![N-(4-chlorobenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6004744.png)
![methyl 2-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6004747.png)
![methyl 5-{[(2-methoxyphenyl)amino]methylene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6004754.png)
![methyl 5-ethyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6004759.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxyacetamide](/img/structure/B6004778.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6004783.png)
![N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline](/img/structure/B6004790.png)